Cas no 79454-13-0 (4-(Methyl)thiochroman-4-ol)

4-(Methyl)thiochroman-4-ol is a sulfur-containing heterocyclic compound featuring a thiochroman scaffold with a hydroxyl group and a methyl substituent at the 4-position. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both hydroxyl and thioether functionalities enhances its versatility as an intermediate for further functionalization. Its rigid bicyclic framework may contribute to stereoselective reactions, making it valuable for chiral synthesis. The compound's stability and well-defined molecular architecture facilitate precise modifications, supporting applications in medicinal chemistry and material science. Proper handling and storage are recommended due to its reactive groups.
4-(Methyl)thiochroman-4-ol structure
4-(Methyl)thiochroman-4-ol structure
Product Name:4-(Methyl)thiochroman-4-ol
CAS No:79454-13-0
MF:C10H12OS
MW:180.266681671143
CID:1060311
PubChem ID:68342681
Update Time:2025-06-13

4-(Methyl)thiochroman-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(Methyl)thiochroman-4-ol
    • 4-(Methyl)thiochroma
    • 4-Methyl-thiachroman-4-ol
    • 4-methyl-2,3-dihydrothiochromen-4-ol
    • SCHEMBL12657304
    • 79454-13-0
    • 3,4-Dihydro-4-methyl-2H-1-benzothiopyran-4-ol
    • DB-305141
    • Inchi: 1S/C10H12OS/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
    • InChI Key: HWCYHQIQXHWFOT-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(C)(CC1)O

Computed Properties

  • Exact Mass: 180.06100
  • Monoisotopic Mass: 180.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 45.53000
  • LogP: 2.38990

4-(Methyl)thiochroman-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M331035-100mg
4-(Methyl)thiochroman-4-ol
79454-13-0
100mg
$ 242.00 2023-09-07
TRC
M331035-1g
4-(Methyl)thiochroman-4-ol
79454-13-0
1g
$ 1877.00 2023-09-07

Additional information on 4-(Methyl)thiochroman-4-ol

Recent Advances in the Study of 4-(Methyl)thiochroman-4-ol (CAS: 79454-13-0) in Chemical Biology and Pharmaceutical Research

4-(Methyl)thiochroman-4-ol (CAS: 79454-13-0) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by a thiochroman scaffold with a methyl group and a hydroxyl substituent, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic interventions. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its versatility in addressing unmet medical needs.

One of the key areas of research focuses on the synthetic pathways for 4-(Methyl)thiochroman-4-ol. A study published in the Journal of Organic Chemistry (2023) detailed an efficient enantioselective synthesis method using chiral catalysts, achieving high yields and excellent enantiomeric excess. This advancement is critical for producing the compound in sufficient quantities for pharmacological testing and ensures the reproducibility of its biological effects. The synthetic approach also allows for the introduction of various functional groups, enabling structure-activity relationship (SAR) studies to optimize its therapeutic potential.

In terms of biological activity, recent investigations have highlighted the compound's potential as an anti-inflammatory and neuroprotective agent. A preclinical study demonstrated that 4-(Methyl)thiochroman-4-ol significantly reduces pro-inflammatory cytokine levels in murine models of neuroinflammation, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier further enhances its appeal as a central nervous system (CNS) drug candidate. Mechanistic studies indicate that it modulates the NF-κB signaling pathway, a key regulator of inflammatory responses.

Another promising application of 4-(Methyl)thiochroman-4-ol lies in its anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified its interaction with tubulin as a potential mechanism, disrupting microtubule dynamics and inducing apoptosis. These findings open new avenues for developing novel chemotherapeutic agents with improved efficacy and reduced side effects.

Despite these advancements, challenges remain in the clinical translation of 4-(Methyl)thiochroman-4-ol. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further modifications to enhance its metabolic stability. Additionally, comprehensive toxicology assessments are required to ensure its safety profile. Collaborative efforts between academic researchers and pharmaceutical companies are underway to address these issues and accelerate its development into a viable therapeutic agent.

In conclusion, 4-(Methyl)thiochroman-4-ol (CAS: 79454-13-0) represents a compelling case study in the intersection of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic chemistry, position it as a valuable scaffold for drug discovery. Future research should focus on optimizing its pharmacokinetic properties and elucidating its molecular targets to fully realize its therapeutic potential. The ongoing studies underscore the importance of interdisciplinary collaboration in translating chemical innovations into clinical solutions.

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